molecular formula C25H31N3O2 B1231739 4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione

4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione

Cat. No. B1231739
M. Wt: 405.5 g/mol
InChI Key: WJLRPAMLKOZWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-(diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione is a member of isoquinolines.

Scientific Research Applications

Antitumor Potential

A study by Tsou et al. (2009) on a series of isoquinoline-1,3-dione derivatives identified their potential as antitumor agents. These compounds, including similar structures to 4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione, showed potent and selective inhibition of cyclin-dependent kinase 4 (CDK4), an important target in cancer therapy (Tsou et al., 2009).

Fluorescent Properties

Jin Zhengneng (2012) synthesized a water-soluble compound structurally similar to the queried chemical, which exhibited interesting fluorescent properties. This finding opens avenues for the use of such compounds in bioimaging and diagnostic applications (Jin Zhengneng, 2012).

Novel Synthesis Techniques

Research by Nassiri et al. (2008) explored multicomponent reactions involving isoquinoline and other compounds. This provides insights into novel methods of synthesizing isoquinoline-1,3-dione derivatives, potentially including the compound (Nassiri et al., 2008).

Chemical Reactivity Studies

Da‐Gang Zhou and Yan-Qiong Li (2019) investigated the mechanisms of reactions involving compounds related to isoquinoline-1,3-diones. Understanding these mechanisms is crucial for developing new applications and synthesis methods for such compounds (Da‐Gang Zhou & Yan-Qiong Li, 2019).

Electroluminescent Properties

A study by G. Dobrikov et al. (2011) on low-molecular weight compounds, including isoquinoline-1,3-diones, revealed their potential application in electroluminescent layers for organic light-emitting devices. This underscores the versatility of these compounds in material science and electronics (G. Dobrikov et al., 2011).

properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

4-[3-(diethylamino)propyliminomethyl]-2-(2,6-dimethylphenyl)-3-hydroxyisoquinolin-1-one

InChI

InChI=1S/C25H31N3O2/c1-5-27(6-2)16-10-15-26-17-22-20-13-7-8-14-21(20)24(29)28(25(22)30)23-18(3)11-9-12-19(23)4/h7-9,11-14,17,30H,5-6,10,15-16H2,1-4H3

InChI Key

WJLRPAMLKOZWPE-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN=CC1=C(N(C(=O)C2=CC=CC=C21)C3=C(C=CC=C3C)C)O

Canonical SMILES

CCN(CC)CCCN=CC1=C(N(C(=O)C2=CC=CC=C21)C3=C(C=CC=C3C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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